(2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate
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Overview
Description
(2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate: is an organic compound that features a sulfonate ester functional group. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of (2,6-difluorophenyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor in the synthesis of other compounds that undergo these reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require heating to accelerate the reaction.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative, while reaction with a thiol would yield a thiol derivative.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile in chemical reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparison with Similar Compounds
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound also contains a difluorophenyl group and is used in similar synthetic applications.
Benzyl Chloride: While structurally different, benzyl chloride is another compound used for introducing benzyl groups into molecules.
Uniqueness: The presence of both fluorine atoms and a sulfonate ester group in (2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate makes it particularly useful in reactions where these functional groups are required. Its unique reactivity profile allows for the selective introduction of functional groups in complex synthetic pathways.
Properties
CAS No. |
2157334-43-3 |
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Molecular Formula |
C14H12F2O3S |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
(2,6-difluorophenyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H12F2O3S/c1-10-5-7-11(8-6-10)20(17,18)19-9-12-13(15)3-2-4-14(12)16/h2-8H,9H2,1H3 |
InChI Key |
LKDHAFJXPONGNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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